

Application Notes and Protocols: ARUK2001607, a Selective PI5P4Ky Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARUK2001607

Cat. No.: B12389163

[Get Quote](#)

For Research Use Only.

Introduction

ARUK2001607 is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Ky), a lipid kinase implicated in various cellular signaling pathways.[1][2] With a dissociation constant (Kd) of 7.1 nM for PI5P4Ky, **ARUK2001607** demonstrates high selectivity over more than 150 other kinases, making it a valuable tool for studying the specific roles of PI5P4Ky in health and disease.[1] This brain-penetrant compound offers the potential for in vivo studies to explore the therapeutic utility of PI5P4Ky inhibition.[1][3]

These application notes provide detailed protocols for key assays used to characterize the binding affinity, enzymatic activity, and cellular target engagement of **ARUK2001607**.

Data Presentation

Table 1: In Vitro Potency and Binding Affinity of ARUK2001607

Target	Assay Type	Parameter	Value	Reference
PI5P4Ky	Lipid Kinase Binding Assay	Kd	7.1 nM	[1]
PI5P4Ky+ (activated mutant)	ADP-Glo Assay	IC50	79.4 nM	[1]

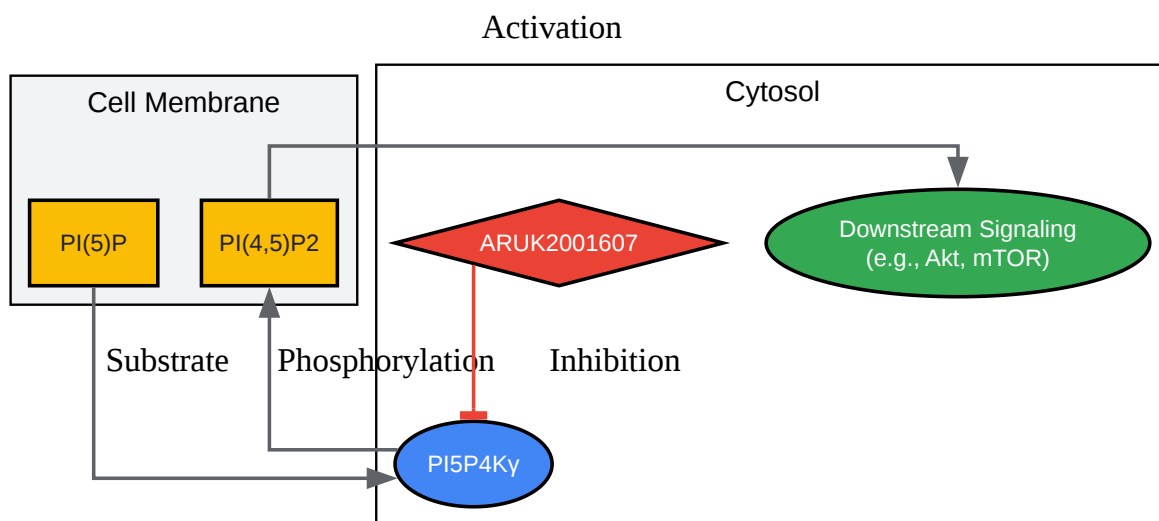
Table 2: Cellular Target Engagement of ARUK2001607

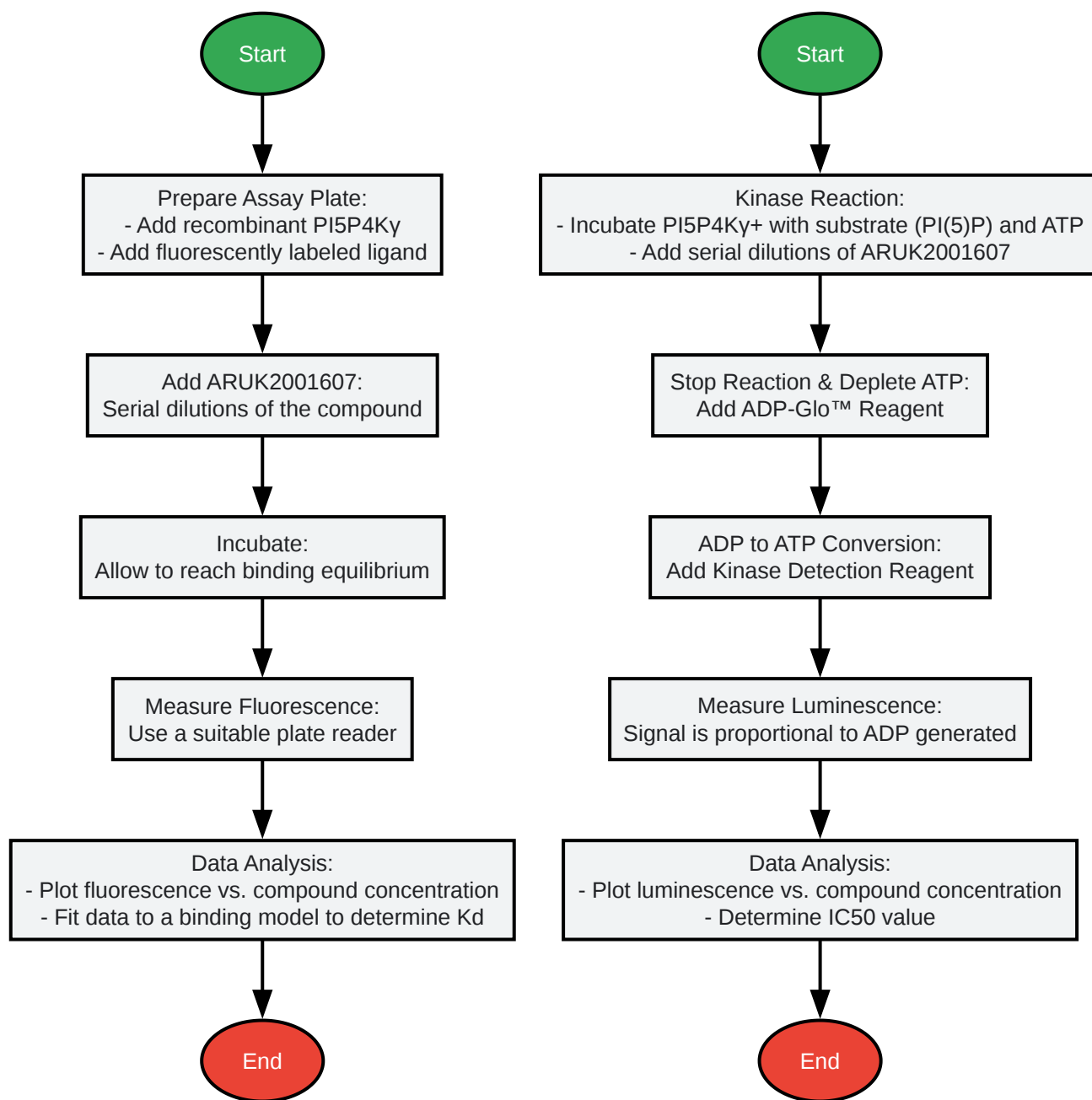
Target	Assay Type	Parameter	Value	Reference
PI5P4Ky	Cellular Thermal Shift Assay (CETSA)	IC50	~250 nM	[1]

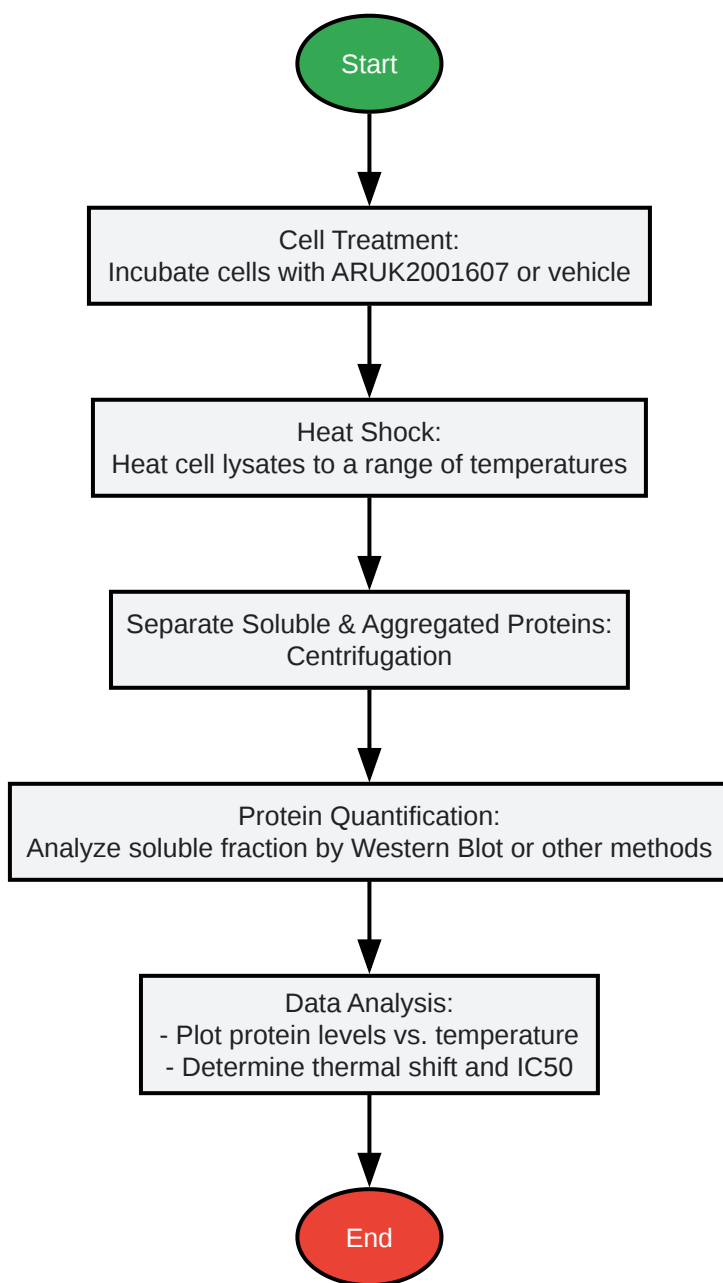
Table 3: Selectivity Profile of ARUK2001607

Kinase/Target Family	Number of Targets Screened	Assay Concentration	Key Findings	Reference
Protein Kinases	140	10 µM	2 hits with <50% residual activity: AURKB (31%), CLK2 (37%)	[1]
Lipid Kinases	23	-	2 hits: PI5P4Ky (Kd = 7.1 nM), PIP5K1C (Kd = 230 nM)	[1]
Receptors, Enzymes, Ion Channels	40	10 µM	Clean profile in Cerep safety panel	[1]
PI5P4K Isoforms	-	-	High selectivity against PI5P4Kα (IC50 > 39 µM)	[1]

Signaling Pathway







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Probe ARUK2001607 | Chemical Probes Portal [chemicalprobes.org]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ARUK2001607, a Selective PI5P4Ky Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389163#aruk2001607-assay-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com